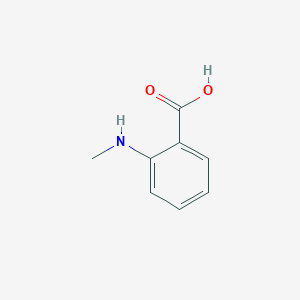
N-Methylanthranilic acid
Cat. No. B085802
Key on ui cas rn:
119-68-6
M. Wt: 151.16 g/mol
InChI Key: WVMBPWMAQDVZCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04551279
Procedure details


A solution of 2-aminobenzoic acid (25 g) in ethanol (300 ml) reacted with an excess of paraformaldehyde and then reduced with hydrogen gas at 60 psi over platinum oxide (25 g) catalyst. After hydrogen uptake ceased, the mixture was filtered and the solvent removed on a rotary evaporator. The product was purified by chromatography on silica gel and the structure confirmed by nmr and infrared analysis.






Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH2:11]=O.[H][H]>C(O)C.[Pt]=O>[CH3:11][NH:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(=O)O)C=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Four
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt]=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed on a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was purified by chromatography on silica gel
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CNC1=C(C(=O)O)C=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
